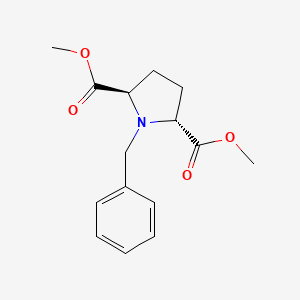
(2R,5R)-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,5R)-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring, which is substituted with benzyl and dimethyl ester groups. The stereochemistry of the compound is defined by the (2R,5R) configuration, indicating the specific spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrrolidine derivative and benzyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate.
Esterification: The dimethyl ester groups are introduced through esterification reactions using methanol and an acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(2R,5R)-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
(2R,5R)-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its use in drug development, particularly for its chiral properties.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2R,5R)-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate involves its interaction with specific molecular targets. The compound’s chiral centers play a crucial role in its binding affinity and selectivity towards enzymes and receptors. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl (2R,5R)-1-benzylpyrrolidine-2,5-dicarboxylate
- Benzyl 2,5-dioxopyrrolidin-1-yl carbonate
Uniqueness
(2R,5R)-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate is unique due to its specific (2R,5R) stereochemistry, which imparts distinct chemical and biological properties. Its dimethyl ester groups also differentiate it from similar compounds, influencing its reactivity and applications.
Propiedades
Número CAS |
111138-55-7 |
|---|---|
Fórmula molecular |
C15H19NO4 |
Peso molecular |
277.31 g/mol |
Nombre IUPAC |
dimethyl (2R,5R)-1-benzylpyrrolidine-2,5-dicarboxylate |
InChI |
InChI=1S/C15H19NO4/c1-19-14(17)12-8-9-13(15(18)20-2)16(12)10-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3/t12-,13-/m1/s1 |
Clave InChI |
VOUOTBJQQLQSCY-CHWSQXEVSA-N |
SMILES isomérico |
COC(=O)[C@H]1CC[C@@H](N1CC2=CC=CC=C2)C(=O)OC |
SMILES canónico |
COC(=O)C1CCC(N1CC2=CC=CC=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


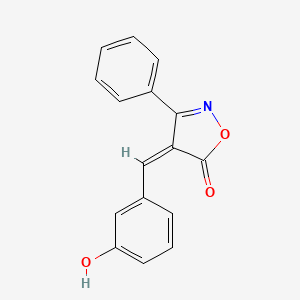
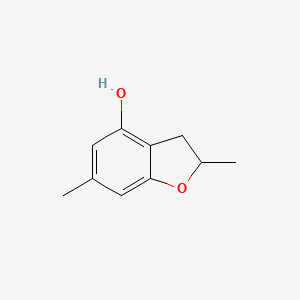

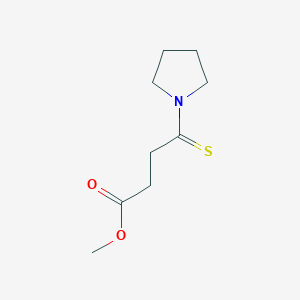
![2,2,6,6-Tetramethyl-N-[(oxolan-2-yl)methyl]piperidin-4-amine](/img/structure/B15207649.png)

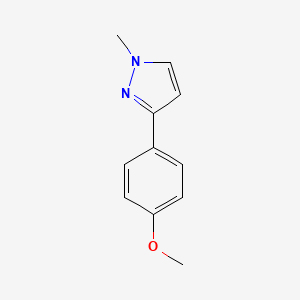
![4-[(Propan-2-yl)carbamoyl]thiomorpholine-3-carboxylic acid](/img/structure/B15207673.png)
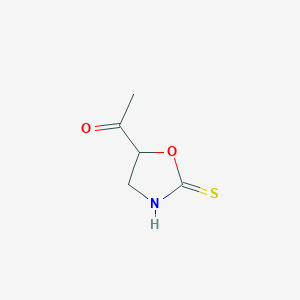
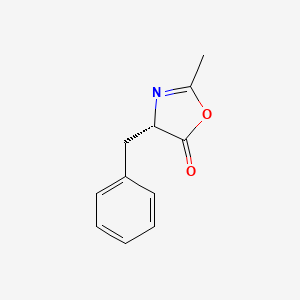


![3-(Methylthio)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15207718.png)
![2-(Difluoromethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B15207720.png)
